molecular formula C18H35ClO2 B15276827 Ethyl 16-chlorohexadecanoate

Ethyl 16-chlorohexadecanoate

Cat. No.: B15276827
M. Wt: 318.9 g/mol
InChI Key: LLQIPKKBHAQTDJ-UHFFFAOYSA-N
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Description

Ethyl 16-chlorohexadecanoate is a long-chain fatty acid ester characterized by a 16-carbon backbone with a chlorine atom substituted at the terminal (ω) carbon. Its molecular formula is inferred to be C₁₈H₃₅ClO₂, derived from the esterification of 16-chlorohexadecanoic acid with ethanol.

Properties

Molecular Formula

C18H35ClO2

Molecular Weight

318.9 g/mol

IUPAC Name

ethyl 16-chlorohexadecanoate

InChI

InChI=1S/C18H35ClO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3

InChI Key

LLQIPKKBHAQTDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 16-chlorohexadecanoate can be synthesized through the esterification of 16-chlorohexadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst 15, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 16-chlorohexadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Hydrolysis: 16-chlorohexadecanoic acid and ethanol.

    Reduction: 16-chlorohexadecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 16-chlorohexadecanoate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 16-chlorohexadecanoic acid, which can then interact with various molecular targets. The chlorine atom on the 16th carbon may influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 16-chlorohexadecanoate with structurally related esters, focusing on molecular features, physical properties, and applications:

Compound Molecular Formula Molecular Weight Substituent Position Key Features Primary Uses References
This compound C₁₈H₃₅ClO₂ ~318.9 g/mol Terminal (C-16) Long hydrophobic chain; terminal Cl enhances electrophilicity. Polymer modifiers, surfactants Inferred
Ethyl hexadecanoate C₁₈H₃₆O₂ 284.48 g/mol None Non-halogenated; high lipid solubility. Lab chemicals, emollients
Ethyl 6-chlorohexanoate C₈H₁₅ClO₂ 178.65 g/mol Mid-chain (C-6) Shorter chain; Cl at mid-chain alters reactivity. Fragrance intermediates
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 248.7 g/mol Carbonyl-Cl (C-10) Keto-chloride group; reactive toward nucleophiles. Pharmaceutical intermediates
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 g/mol Hydroxyl (C-3) Polar hydroxyl group; biodegradable. Bio-based surfactants, cosmetics

Key Comparative Insights:

Chain Length and Reactivity: this compound’s long carbon chain (C16) provides superior hydrophobicity compared to shorter analogs like ethyl 6-chlorohexanoate (C6), making it more suitable for lipid-based applications . Terminal chlorine substitution distinguishes it from mid-chain halogenated esters (e.g., ethyl 6-chlorohexanoate), which exhibit different reactivity patterns in nucleophilic substitution reactions .

Functional Group Influence: The absence of polar groups in this compound contrasts with ethyl 3-hydroxydodecanoate (hydroxyl group at C-3), which increases water solubility and biodegradability .

Applications: this compound’s long-chain structure is advantageous in surfactant formulations requiring stable micelle formation, whereas ethyl hexadecanoate (non-halogenated) is preferred in cosmetics for its inertness . Mid-chain halogenated esters (e.g., ethyl 6-chlorohexanoate) are more volatile and thus utilized in fragrances or small-molecule synthesis .

Research Findings and Environmental Considerations

  • Synthetic Pathways: this compound can be synthesized via esterification of 16-chlorohexadecanoic acid, a process analogous to ethyl hexadecanoate production . Chlorination of the precursor acid typically employs reagents like thionyl chloride or PCl₃.
  • Toxicity and Regulation: While direct data are lacking, structurally similar chlorinated compounds (e.g., PFDA) are classified as substances of very high concern (SVHC) due to persistence and bioaccumulation risks . This compound’s environmental impact warrants further study.

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